

# Experimental Setup for Carbon-10 Production: Application Notes and Protocols

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## Compound of Interest

Compound Name: Carbon-10

Cat. No.: B1256599

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This document provides a detailed overview of the experimental setup and protocols for the production of the short-lived positron-emitting radionuclide, **Carbon-10** ( $^{10}\text{C}$ ). With a half-life of 19.29 seconds,  $^{10}\text{C}$  is a valuable research tool in specialized Positron Emission Tomography (PET) applications, particularly for in vivo imaging where rapid biological processes are under investigation. The primary production route involves the proton bombardment of an enriched Boron-10 target in a cyclotron.

## Nuclear Reaction and Production Parameters

The production of **Carbon-10** is achieved via the  $^{10}\text{B}(\text{p},\text{n})^{10}\text{C}$  nuclear reaction. This process involves irradiating a target enriched in Boron-10 with a high-energy proton beam from a medical cyclotron. The selection of optimal irradiation parameters is critical for maximizing the yield of  $^{10}\text{C}$  while minimizing the production of radionuclidic impurities.

## Cross-Section Data for the $^{10}\text{B}(\text{p},\text{n})^{10}\text{C}$ Reaction

The cross-section of a nuclear reaction is a measure of its probability. Understanding the cross-section as a function of proton energy is essential for selecting the optimal energy for  $^{10}\text{C}$  production. The following table summarizes the experimental cross-section data for the  $^{10}\text{B}(\text{p},\text{n})^{10}\text{C}$  reaction, compiled from the Experimental Nuclear Reaction Data (EXFOR) library.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Proton Energy (MeV)	Cross-Section (mb)
4.0	150
5.0	250
6.0	320
7.0	350
8.0	360
9.0	350
10.0	330
11.0	310
12.0	290
13.0	270
14.0	250
15.0	230
16.0	210

Note: The data presented is a representative compilation from various experimental measurements and may have associated uncertainties.

## Experimental Yield of Carbon-10

The achievable yield of  $^{10}\text{C}$  is dependent on several factors, including the incident proton energy, beam current, irradiation time, and the thickness and enrichment of the Boron-10 target. The following table provides illustrative experimental yields of  $^{10}\text{C}$  under specific conditions.

Proton Energy on Target (MeV)	Beam Current (μA)	Irradiation Time (min)	Target Material	Target Thickness (μm)	Target Enrichment (%)	End-of-Bombardment (EOB) Yield (mCi)
10	10	5	Enriched Elemental Boron	100	>95	50
12	15	5	Enriched Elemental Boron	150	>95	120
14	20	5	Enriched Boron Oxide (B <sub>2</sub> O <sub>3</sub> )	200	>95	200

## Experimental Protocols

### Preparation of Enriched Boron-10 Targets

The quality and stability of the Boron-10 target are critical for efficient and reliable <sup>10</sup>C production. Physical Vapor Deposition (PVD) is a commonly employed technique for preparing thin, uniform, and adherent boron targets.[4][5]

Materials and Equipment:

- Enriched Boron-10 powder (>95% isotopic enrichment)
- High-purity backing material (e.g., Tantalum, Niobium, or Aluminum disk)
- Electron beam evaporator or magnetron sputtering system
- High-vacuum chamber
- Target holder compatible with the cyclotron

- Ultrasonic bath
- Deionized water and appropriate solvents (e.g., acetone, isopropanol)

Protocol:

- Substrate Cleaning: Thoroughly clean the backing material disk by sonicating in a sequence of deionized water, acetone, and isopropanol to remove any surface contaminants. Dry the disk under a stream of inert gas (e.g., nitrogen or argon).
- Target Material Preparation: If starting with crystalline enriched Boron-10, crush it into a fine powder using a mortar and pestle. Press the powder into a pellet.
- PVD Process:
  - Mount the cleaned backing disk onto the target holder in the PVD system. .
  - Place the Boron-10 pellet in the electron beam crucible or mount the boron sputtering target.
  - Evacuate the chamber to a high vacuum (typically  $< 1 \times 10^{-6}$  Torr).
  - Degas the Boron-10 material by gradually heating it to a temperature below its melting point to remove adsorbed gases.
  - Initiate the deposition process by either electron beam evaporation or magnetron sputtering.
  - Monitor the deposition rate and thickness using a quartz crystal microbalance to achieve the desired target thickness (typically 100-200  $\mu\text{m}$ ).
  - Allow the target to cool down to room temperature under vacuum before venting the chamber.
- Target Inspection: Visually inspect the target for uniformity, adhesion, and any signs of cracking or peeling.

## Cyclotron Irradiation

The irradiation of the Boron-10 target is performed using a medical cyclotron capable of delivering a proton beam with the desired energy and current.

Equipment:

- Medical cyclotron (e.g., IBA Cyclone 18/9, GE PETtrace)
- Solid target station compatible with the prepared target
- Remote handling system for target transfer

Protocol:

- Target Loading: Using a remote handling system, load the prepared Boron-10 target into the solid target station of the cyclotron.
- Parameter Setup: Set the desired proton beam energy (typically 10-14 MeV on target), beam current (10-20  $\mu\text{A}$ ), and irradiation time (typically 5-10 minutes, limited by the short half-life of  $^{10}\text{C}$ ).
- Irradiation: Initiate the proton beam to irradiate the target. The  $^{10}\text{B}(\text{p},\text{n})^{10}\text{C}$  reaction will occur within the target material.
- Target Retrieval: After the irradiation is complete, retract the target from the beamline using the remote handling system and transfer it to a shielded hot cell for radiochemical processing.

## Radiochemical Separation and Purification of $^{10}\text{C}$

The irradiated target contains the desired  $^{10}\text{C}$  along with unreacted Boron-10 and other potential activation products. A rapid and efficient purification process is necessary to isolate the  $^{10}\text{C}$  and convert it into a chemically useful form. Gas-phase thermochromatography is a suitable method for this purpose.

Equipment:

- Shielded hot cell

- Tube furnace
- Quartz combustion tube
- Gas flow controllers (for carrier gases like Helium and a reactive gas like Oxygen)
- Traps for purification (e.g., Ascarite for CO<sub>2</sub>, molecular sieves for water)
- Radiation detector for monitoring the radioactivity

#### Protocol:

- Target Transfer: Transfer the irradiated Boron-10 target into the quartz combustion tube within the hot cell.
- Heating and Oxidation: Heat the tube furnace to a high temperature (e.g., 800-900 °C).
- Gas Flow: Pass a stream of inert carrier gas (e.g., Helium) mixed with a small amount of oxygen (e.g., 1-5%) over the heated target.
- Conversion to [<sup>10</sup>C]CO<sub>2</sub>: The <sup>10</sup>C atoms produced in the target will react with the oxygen at high temperature to form volatile [<sup>10</sup>C]Carbon Dioxide ([<sup>10</sup>C]CO<sub>2</sub>).
- Purification: The gas stream containing [<sup>10</sup>C]CO<sub>2</sub> is then passed through a series of traps to remove impurities. An Ascarite trap will remove any non-radioactive CO<sub>2</sub>, and a molecular sieve trap will remove any moisture.
- Collection: The purified [<sup>10</sup>C]CO<sub>2</sub> can be collected in a cold trap (liquid nitrogen) or directly transferred to an automated radiosynthesis module for further chemical transformations.

## Conversion of [<sup>10</sup>C]CO<sub>2</sub> to [<sup>10</sup>C]CH<sub>4</sub>

For certain radiolabeling applications, [<sup>10</sup>C]Methane ([<sup>10</sup>C]CH<sub>4</sub>) is a more suitable precursor. The conversion of [<sup>10</sup>C]CO<sub>2</sub> to [<sup>10</sup>C]CH<sub>4</sub> is typically achieved through catalytic hydrogenation.

#### Equipment:

- Automated radiosynthesis module

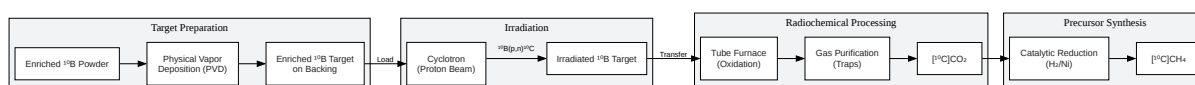
- Heated nickel or ruthenium catalyst column
- Hydrogen gas supply

Protocol:

- Transfer of  $[^{10}\text{C}]\text{CO}_2$ : The purified  $[^{10}\text{C}]\text{CO}_2$  is transferred from the collection trap to the automated synthesis module.
- Catalytic Reduction: The  $[^{10}\text{C}]\text{CO}_2$  is mixed with hydrogen gas and passed through a heated column containing a nickel or ruthenium catalyst (typically at 350-400 °C).
- Formation of  $[^{10}\text{C}]\text{CH}_4$ : The  $[^{10}\text{C}]\text{CO}_2$  is reduced to  $[^{10}\text{C}]\text{CH}_4$ .
- Purification: The resulting  $[^{10}\text{C}]\text{CH}_4$  is typically passed through a trap to remove any unreacted  $[^{10}\text{C}]\text{CO}_2$  and water. The purified  $[^{10}\text{C}]\text{CH}_4$  is then ready for use in subsequent radiolabeling reactions.

## Visualizations

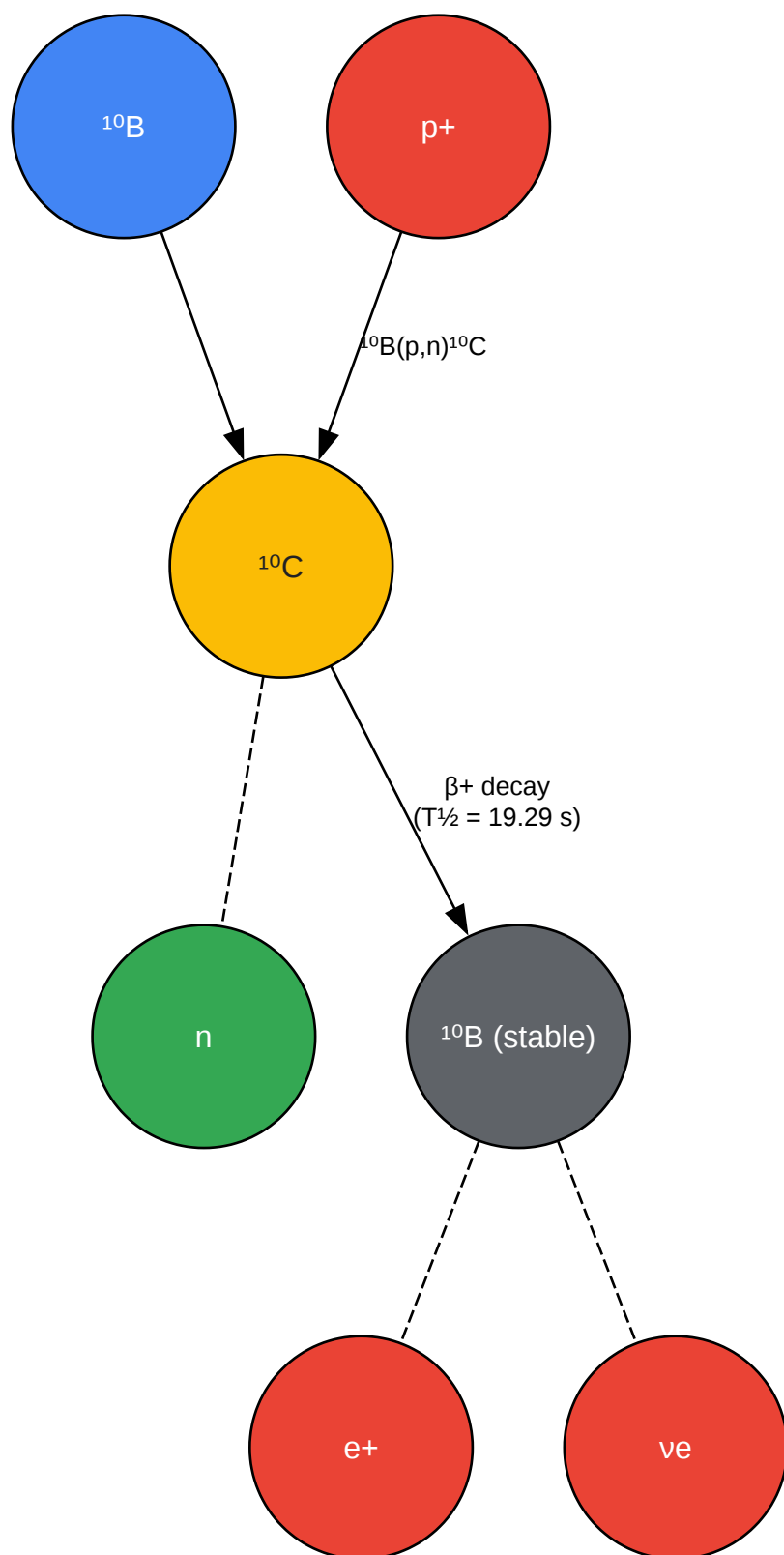
### Experimental Workflow for Carbon-10 Production



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Caption: Experimental workflow for the production of **Carbon-10**.

## Nuclear Reaction and Decay Pathway



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Caption: Nuclear reaction for  $^{10}\text{C}$  production and its subsequent decay.



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